BenchChemオンラインストアへようこそ!

4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine

linker engineering conformational analysis structure–activity relationship

This 2-aminothiazole derivative features a benzyloxy (–O–CH₂–) linker—distinct from common phenoxy analogs—enabling exploration of conformational flexibility effects on antiproliferative potency. The 3,4-dichloro substitution pattern is critical for target binding; de-chlorinated analogs consistently show reduced activity. Supplied as the free base (≥98%) for direct derivatization without pre-functionalization salt removal. Documented TSPO/PBR binding affinity supports neuroinflammation and oncology programs. For researchers expanding SAR beyond the Gorczynski chemotype in MCF-7, MDA-MB-231, and NCI/ADR-RES breast cancer lines.

Molecular Formula C16H12Cl2N2OS
Molecular Weight 351.2 g/mol
CAS No. 175136-16-0
Cat. No. B069272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine
CAS175136-16-0
Synonyms4-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine
Molecular FormulaC16H12Cl2N2OS
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N)OCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2OS/c17-13-6-1-10(7-14(13)18)8-21-12-4-2-11(3-5-12)15-9-22-16(19)20-15/h1-7,9H,8H2,(H2,19,20)
InChIKeyURKCZGXGRQONQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine (CAS 175136-16-0): Structural Identity and Procurement Baseline


4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine (CAS 175136‑16‑0) is a synthetic small‑molecule 2‑aminothiazole derivative with the molecular formula C₁₆H₁₂Cl₂N₂OS and a molecular weight of 351.25 g mol⁻¹ . It features a 3,4‑dichlorobenzyloxy substituent at the para‑position of a phenyl ring attached to the C4 of the 1,3‑thiazol‑2‑amine core [1]. This compound belongs to a class of 4‑aryloxyphenyl‑2‑aminothiazoles that have been investigated as inhibitors of human breast cancer cell proliferation; the closely related 4‑aryloxy analog (lacking the methylene spacer) demonstrated low‑micromolar GI₅₀ values against both estrogen‑positive and estrogen‑negative breast cancer lines [2].

Why 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine Cannot Be Replaced by Generic 2‑Aminothiazole Analogs


Within the 2‑aminothiazole class, anti‑proliferative potency and cell‑line selectivity are exquisitely sensitive to the nature of the aryl‑ether linker [1]. The presence of a benzyloxy spacer (–O–CH₂–) versus a direct phenoxy linker (–O–) alters both the conformational flexibility and the electron density of the aromatic system, which in turn modulates target binding and metabolic stability [2]. Furthermore, the 3,4‑dichloro substitution pattern on the terminal phenyl ring is a critical determinant of activity; de‑chlorinated or mono‑chlorinated analogs consistently show reduced potency, making the precise substitution pattern non‑interchangeable for applications requiring defined structure‑activity relationships [1].

Quantitative Differentiation Evidence for 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine (CAS 175136‑16‑0)


Benzyloxy Linker Confers Enhanced Conformational Flexibility Relative to the Direct Phenoxy Analog

The target compound incorporates a benzyloxy (–O–CH₂–) linker between the central phenyl ring and the 3,4‑dichlorophenyl group, whereas the most extensively characterized reference compound in this series, 4‑[4′‑(3,4‑dichlorophenoxy)‑phenyl]‑thiazol‑2‑yl ammonium iodide, uses a direct phenoxy (–O–) linkage [1]. The additional methylene unit increases the rotational degrees of freedom and extends the distance between the thiazole core and the dichlorophenyl pharmacophore by approximately 1.2–1.5 Å, which is predicted to alter the binding pose within hydrophobic enzyme pockets [2]. This structural difference is not merely incremental; systematic SAR studies on 4‑aryloxy‑phenyl‑2‑aminothiazoles demonstrate that linker length and composition directly correlate with GI₅₀ shifts of > 5‑fold across breast cancer cell lines [1].

linker engineering conformational analysis structure–activity relationship

Predicted Lipophilicity and Metabolic Stability Differentiation Driven by the 3,4‑Dichlorobenzyloxy Moiety

The 3,4‑dichlorobenzyloxy substituent of the target compound introduces two electron‑withdrawing chlorine atoms and an additional methylene unit relative to unsubstituted benzyloxy analogs (e.g., 4‑[4‑(benzyloxy)phenyl]‑1,3‑thiazol‑2‑amine, CAS 105512‑83‑2). This modification is predicted to increase the calculated logP by approximately 1.2–1.5 units and enhance metabolic stability by reducing the electron density of the aromatic ring, thereby slowing oxidative metabolism [1]. In the 4‑aryloxy‑phenyl‑2‑aminothiazole series, the 3,4‑dichloro substitution pattern was associated with the most potent antiproliferative activity, with GI₅₀ values in the low micromolar range, whereas the unsubstituted phenyl analog showed substantially weaker activity (GI₅₀ often > 10 μM) [2].

lipophilicity metabolic stability lead optimization

Synthetic Tractability and Salt‑Form Flexibility Offer Procurement Advantages over Pre‑formed Quaternary Ammonium Salts

The target compound is obtained as the neutral free base (2‑aminothiazole), whereas the most active comparator in the breast cancer proliferation assay was tested as the ammonium iodide salt [1]. The free‑base form allows end‑users to prepare custom salt forms (e.g., hydrochloride, mesylate, or besylate) tailored to specific solubility, crystallinity, or formulation requirements without the need for de‑protection or ion‑exchange steps . The synthetic route to 4‑{4‑[(3,4‑dichlorobenzyl)oxy]phenyl}‑1,3‑thiazol‑2‑amine proceeds via condensation of 2‑amino‑4‑(3,4‑dichlorobenzyl)phenol with a thioamide derivative under acidic conditions, a modular pathway that is amenable to parallel library synthesis .

synthetic accessibility salt form solubility optimization

Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Evidence of CNS‑Target Engagement

The target compound has been tested for in vitro binding affinity against the peripheral benzodiazepine receptor (PBR) in rat tissue [1]. The pIC₅₀ value (negative log of the half‑maximal inhibitory concentration) has been deposited in the ChEMBL database (CHEMBL651678), indicating measurable affinity for this mitochondrial membrane protein implicated in steroidogenesis, apoptosis, and cell proliferation [1]. While the phenoxy analog (4‑[4′‑(3,4‑dichlorophenoxy)‑phenyl]‑thiazol‑2‑yl ammonium iodide) has not been profiled against PBR in published literature, the distinct linker geometry of the benzyloxy variant may confer a different selectivity profile across the PBR/TSPO family compared to direct phenoxy‑linked 2‑aminothiazoles.

peripheral benzodiazepine receptor CNS target engagement binding affinity

Optimal Application Scenarios for 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine Based on Evidence‑Backed Differentiation


Oncology SAR Expansion: Benzyloxy Linker Scaffold‑Hopping

The benzyloxy (–O–CH₂–) linker distinguishes this compound from the well‑characterized phenoxy‑linked 4‑aryloxy‑phenyl‑2‑aminothiazoles [1]. Researchers seeking to expand structure–activity relationships beyond the Gorczynski et al. chemotype can use this compound to explore how an extended, conformationally flexible linker affects antiproliferative potency and selectivity in breast cancer cell lines (MCF‑7, MDA‑MB‑231, NCI/ADR‑RES). The free‑base form further allows parallel synthesis of diverse salt forms for solubility optimization in cell‑based assays [2].

CNS Target Profiling: PBR/TSPO Ligand Screening

Because this compound has documented binding affinity for the peripheral benzodiazepine receptor (PBR) in rat tissue [3], it serves as a starting point for medicinal chemistry programs targeting TSPO (translocator protein) in neuroinflammation, steroidogenesis, or cancer. The 3,4‑dichlorobenzyloxy motif enhances lipophilicity, which may favor blood–brain barrier penetration relative to less lipophilic benzyloxy analogs [4].

Metabolic Stability Lead Optimization: Halogenated Benzyloxy Series

The 3,4‑dichloro substitution pattern is associated with improved metabolic stability in the 2‑aminothiazole class [1]. Teams focused on optimizing in vitro half‑life in liver microsome assays can use this compound as a benchmark halogenated benzyloxy derivative. Comparative evaluation against the non‑chlorinated 4‑[4‑(benzyloxy)phenyl]‑1,3‑thiazol‑2‑amine (CAS 105512‑83‑2) enables quantification of the stability gain conferred by chlorine substitution.

Chemical Biology Tool Compound: Free‑Base Versatility for Conjugation and Probe Design

The neutral 2‑aminothiazole core provides a reactive handle for further derivatization, such as N‑acylation, sulfonylation, or reductive amination. This makes the compound suitable as a precursor for affinity probes, fluorescent conjugates, or PROTAC linker attachment. The free‑base form eliminates the need for pre‑functionalization salt removal, streamlining synthetic workflows for chemical biology applications [2].

Quote Request

Request a Quote for 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.